molecular formula C11H19N3 B13071175 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No.: B13071175
M. Wt: 193.29 g/mol
InChI Key: JOYJGWIHJHPMJQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its unique combination of functional groups and ring system makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-ethyl-3-propyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C11H19N3/c1-3-5-10-9-6-7-12-8-11(9)14(4-2)13-10/h12H,3-8H2,1-2H3

InChI Key

JOYJGWIHJHPMJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1CCNC2)CC

Origin of Product

United States

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